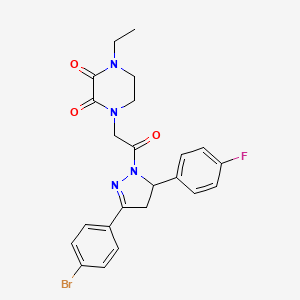

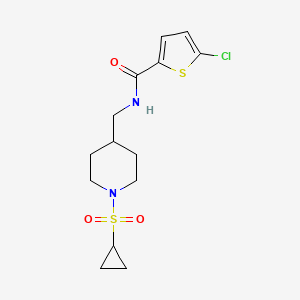

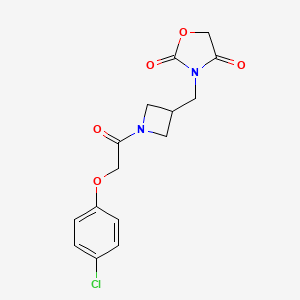

![molecular formula C18H21NO4 B2721209 Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate CAS No. 609334-80-7](/img/structure/B2721209.png)

Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate” is a chemical compound with the molecular weight of 315.37 . It is used in the field of cosmetics, particularly as an active ingredient in sunscreen products .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. While specific synthesis methods for this compound were not found, studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .Molecular Structure Analysis

The InChI code for this compound is1S/C18H21NO4/c1-17(2)11-8-9-18(10-11,15(17)21)16(22)19-13-7-5-4-6-12(13)14(20)23-3/h4-7,11H,8-10H2,1-3H3,(H,19,22) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.37 . More specific physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate and its derivatives have been explored in various synthetic routes to produce heterocyclic compounds with potential pharmaceutical applications. For instance, Lovro Selič et al. (1997) demonstrated the utility of related compounds in synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are important for developing novel therapeutic agents (Selič, Grdadolnik, & Stanovnik, 1997). Similarly, the reaction between penicillin-derived thiazoloazetidinones and ethyl diazoacetate, leading to tricyclic products, showcases the complexity and potential of such chemical reactions for drug development (Mara, Singh, Thomas, & Williams, 1982).

Catalytic Applications

The palladium-catalyzed carbonylative transformation of benzyl amines, using derivatives of methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate, represents a significant advancement in organic synthesis. This method allows for the efficient production of methyl 2-arylacetates, which are valuable intermediates in pharmaceutical manufacturing (Li, Wang, & Xiao‐Feng Wu, 2018).

Antimicrobial Activity

The exploration of compounds derived from methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate for antimicrobial applications has yielded promising results. Ghorab et al. (2017) synthesized a series of derivatives displaying significant antibacterial and antifungal activities, highlighting the therapeutic potential of these compounds (Ghorab, Soliman, Alsaid, & Askar, 2017).

Structural and Mechanistic Insights

X-ray diffraction studies of related compounds offer insights into the structural characteristics that underpin their reactivity and potential applications. Kucsman et al. (1984) investigated the molecular structures of methyl 2-(methylthio)benzoate and similar compounds, providing valuable information on their conformational and electronic properties (Kucsman, Kapovits, Kövesdi, Kălmăn, & Párkányi, 1984).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The compound is part of ongoing research in the field of cosmetics, particularly in the development of new UV filters with improved photostability and reduced environmental impact . The pursuit of new UV filters is crucial in advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection .

Eigenschaften

IUPAC Name |

methyl 2-[(3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-17(2)11-8-9-18(10-11,15(17)21)16(22)19-13-7-5-4-6-12(13)14(20)23-3/h4-7,11H,8-10H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQYPEMOAWCWFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=CC=C3C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

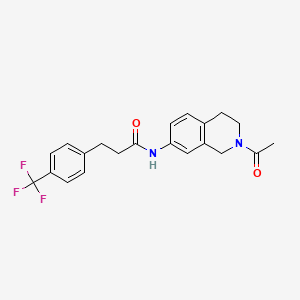

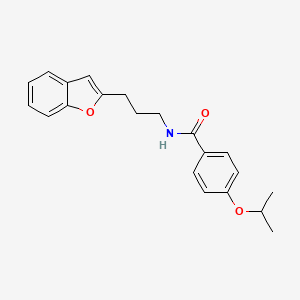

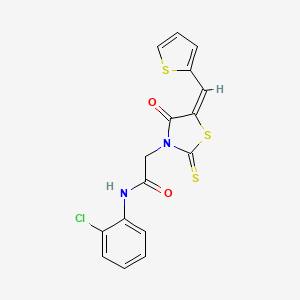

![5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721130.png)

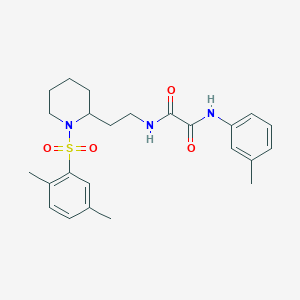

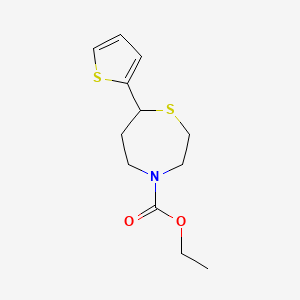

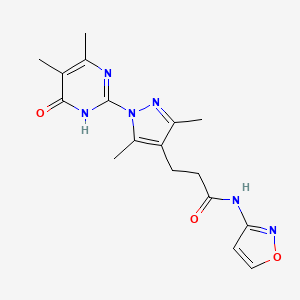

![N-[2-(1-Ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2721135.png)

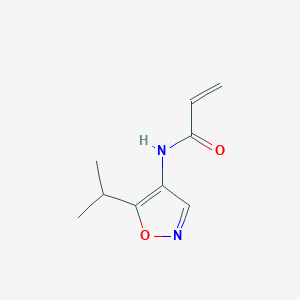

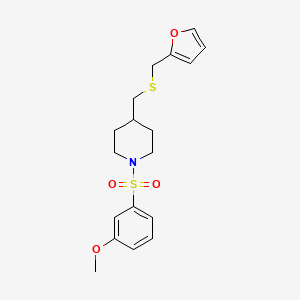

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2721147.png)